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Compound of Interest

N-(2-Benzoyl-4-chlorophenyl)-2-
Compound Name:
bromoacetamide

Cat. No.: B021946

An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Structure,
Synthesis, and Application

Introduction

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a highly functionalized organic
compound of significant interest in medicinal and synthetic chemistry. Its structure, which
integrates a benzophenone core, a chloro-substituent, and a reactive bromoacetamide moiety,
makes it a pivotal intermediate in the synthesis of complex heterocyclic systems. Notably, its
precursor, 2-amino-5-chlorobenzophenone, is a well-established starting material for the
production of the 1,4-benzodiazepine class of drugs, which includes widely known anxiolytics
and sedatives.[1][2] This guide provides a comprehensive technical overview of the
compound's chemical structure, physicochemical properties, synthesis, and applications, with a
focus on its role as a versatile building block in drug discovery and development.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound's physical properties are
fundamental for its application in research and development. N-(2-Benzoyl-4-chlorophenyl)-2-
bromoacetamide is a solid at room temperature, and its key identifiers and properties are
summarized below.[3]
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Identifier Value Source

N-(2-benzoyl-4-
IUPAC Name chlorophenyl)-2- [4]
bromoacetamide

2-(2-Bromo-acetylamino)-5-
chloro-benzophenone, 2-

Synonyms _ [31[5]
bromoacetamido-5-

chlorobenzophenone

CAS Number 32580-26-0 [4][6]
Molecular Formula C15H11BrCINO:2 [41[6]
Molecular Weight 352.61 g/mol [4]
Appearance White Solid [3]
Melting Point 108 - 110 °C

InChiKey VYYHFSBVBDFTML- 4]

UHFFFAOYSA-N

C1=CC=C(C=C1)C(=0)C2=C(
SMILES [4]
C=CC(=C2)CI)NC(=0O)CBr

Synthesis and Reaction Mechanism

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is most efficiently
achieved through the N-acylation of its primary amine precursor, 2-amino-5-
chlorobenzophenone. This reaction leverages the nucleophilicity of the amino group to attack
an electrophilic bromoacetyl source.

Causality of Experimental Choices

The chosen synthetic route is direct and high-yielding. The use of a base (e.g., pyridine or
triethylamine) is critical to neutralize the hydrobromic acid (HBr) generated during the reaction.
This prevents the protonation of the starting amine, which would render it non-nucleophilic and
halt the reaction. An inert solvent like dichloromethane or tetrahydrofuran is used to dissolve
the reactants without participating in the reaction.
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Experimental Protocol: Synthesis

Materials:

2-amino-5-chlorobenzophenone

e Bromoacetyl bromide

o Pyridine (or triethylamine)

e Dichloromethane (DCM), anhydrous

o Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate

o Standard laboratory glassware and magnetic stirrer
Procedure:

e Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-
chlorobenzophenone (1.0 eq) in anhydrous DCM.

o Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.1 eq) dropwise
with stirring.

» Acylation: While maintaining the temperature at O °C, add a solution of bromoacetyl bromide
(1.1 eq) in anhydrous DCM dropwise over 30 minutes. The formation of a precipitate
(pyridinium hydrobromide) is typically observed.

o Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction's progress using Thin Layer Chromatography (TLC).

o Work-up: Upon completion, wash the reaction mixture sequentially with water, 1N HCI, and
saturated sodium bicarbonate solution.

« |solation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.
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« Purification: Purify the crude N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide by
recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure,
crystalline solid.

Reaction Process Final Product

Acylation _ (‘Stir at room temp ) Quenching _ (~ Aqueous Work-up Pure N-(2-Benzoyl-4-chlorophenyl)
H
o 'CCTSE‘; r:tagt?gts o6 mours) {_ wash with H10, HOI, NaHC03) |—»{ bry & Concentrate Crude Product Recrystallization 2
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Caption: Workflow for the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide.

Structural Elucidation and Analytical
Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step
in any synthetic protocol. A combination of spectroscopic and chromatographic techniques is
employed for this purpose.
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Technique Purpose and Expected Observations

To confirm the proton environment. Expected
signals include distinct peaks for the aromatic
rotons on the two phenyl rings, a singlet for the
1H NMR P pheny g 9
methylene (-CHz-) protons adjacent to the
bromine atom, and a broad singlet for the amide

(N-H) proton.

To identify all unique carbon atoms. The

spectrum should show signals for the aromatic
13C NMR

carbons, the two carbonyl carbons (ketone and

amide), and the methylene carbon.

To identify key functional groups. Characteristic

absorption bands would include N-H stretching
IR Spectroscopy (~3300 cm™1), C=0 stretching for the ketone

(~1665 cm~1) and amide (~1680 cm~1), and C-

Br stretching in the lower frequency region.[7]

To confirm the molecular weight and isotopic
pattern. The mass spectrum will show a

Mass Spectrometry molecular ion peak corresponding to 352.61
g/mol , with a characteristic isotopic pattern due
to the presence of both bromine and chlorine

atoms.[4]

To determine the purity of the final compound. A
HPLC reverse-phase HPLC method can be used to
assess purity, with the compound showing a

single major peak.[6]

Reactivity and Application in Drug Discovery

The chemical reactivity of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is dominated by
the bromoacetyl moiety. The bromine atom is an excellent leaving group, making the adjacent
methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This property
makes the compound a potent alkylating agent and a valuable precursor for building more
complex molecular architectures, particularly heterocyclic ring systems.[8]
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Its primary application is as an intermediate in the synthesis of pharmaceuticals. The reactive
"handle” provided by the bromoacetamide group allows for intramolecular or intermolecular
reactions to form new rings. For instance, treatment with a suitable reagent can induce
cyclization to form a benzodiazepine ring system, a core structure in many psychoactive drugs.
[91[10]
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Caption: Role as a precursor in the synthesis of benzodiazepine-based therapeutics.
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Safety and Handling

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a hazardous substance and must be
handled with appropriate safety precautions.

e GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),
H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[4][11]

» Signal Word: Warning[2][11]

Recommended Handling Procedures:

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[12]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles with side-shields, and a lab coat.[11]

» Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

o First Aid:

[e]

Skin Contact: Immediately wash off with soap and plenty of water.[11]

[e]

Eye Contact: Rinse cautiously with water for several minutes.[11]

o

Inhalation: Move person into fresh air.[11]

[¢]

Ingestion: Rinse mouth with water and consult a physician.[11]

Conclusion

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a compound of significant synthetic
utility. Its well-defined structure, characterized by multiple reactive sites, establishes it as a
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versatile intermediate for the construction of complex, biologically active molecules. The
reliable synthetic protocols for its preparation and the clear understanding of its chemical
reactivity underscore its importance for researchers, scientists, and professionals in the field of
drug development, particularly in the exploration of novel central nervous system agents and
other therapeutic compounds. Proper analytical characterization and adherence to strict safety
protocols are paramount when working with this potent chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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